molecular formula C10H9BrClN3 B13231572 8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine

8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine

Cat. No.: B13231572
M. Wt: 286.55 g/mol
InChI Key: OOHZPCFSFGSFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-chloro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the N4-methyl group, enhances its reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

8-bromo-5-chloro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrClN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15)

InChI Key

OOHZPCFSFGSFBY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=C(C=CC(=C21)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.